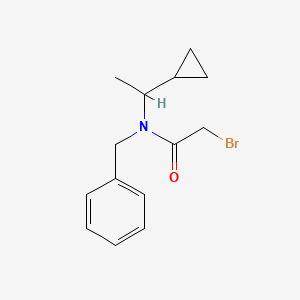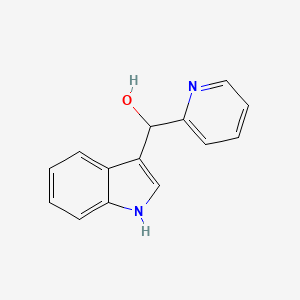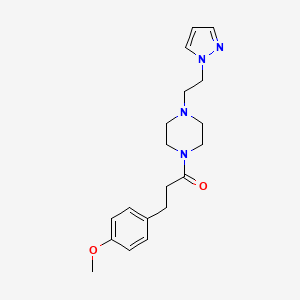
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted derivatives of acetamides, including those similar to "N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide," involves multiple steps, including bromination, cyclization, and functionalization of acetamides. For instance, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide has been described, highlighting a method for the synthesis of dibromo-containing compounds under mild conditions without metal catalysis (Qiu et al., 2017). Another study on the synthesis of polycyclic sultams via a palladium-catalyzed reaction showcases the creation of complex structures from simpler acetamide derivatives (Gong et al., 2017).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide-like compounds, is crucial for understanding their reactivity and properties. Studies on similar molecules, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, provide insights into their crystalline structure and intermolecular interactions, indicating non-planar discrete molecules linked by hydrogen bonds (Davis & Healy, 2010).
Chemical Reactions and Properties
The chemical reactivity of N-substituted acetamide derivatives is influenced by their molecular structure. For example, the synthesis and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide reveal their potential in generating biologically active compounds through reactions such as bromination, cyclization, and amidation (Siddiqui et al., 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. While specific data on N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide might be scarce, related studies provide valuable information. For example, the analysis of silylated derivatives of N-(2-hydroxyphenyl)acetamide demonstrates the impact of structural modifications on physical properties (Nikonov et al., 2016).
Chemical Properties Analysis
Chemical properties, such as reactivity towards other compounds, acidity/basicity, and stability, define the potential applications of acetamide derivatives. Research into the pKa determination of newly synthesized acetamide derivatives provides insights into their acid-base behavior, crucial for understanding their behavior in biological systems and industrial applications (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is involved in the synthesis of complex organic compounds. For instance, its structural analogs have been employed in the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, highlighting its relevance in generating N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamides under metal-free conditions. This process is significant for its mild conditions and the potential for switchable synthesis through different neighboring groups, contributing to the field of organic synthesis by offering a pathway to diverse organic compounds with high specificity and efficiency (Qiu et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, related acetamide derivatives have been synthesized and assessed for their biological activities. Notably, compounds with structural similarities have shown promising antimicrobial activities, indicating the potential of N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide derivatives in developing new antimicrobial agents. This application is crucial for addressing the growing resistance to current antimicrobial drugs and highlights the compound's role in the discovery and development of new therapeutic agents with novel mechanisms of action (Fahim & Ismael, 2019).
Propiedades
IUPAC Name |
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIRTYWOCDNRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)
![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)



![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)

![(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2484695.png)
![1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2484698.png)


![2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2484702.png)

